molecular formula C23H26N2O5 B13536735 Fmoc-Ala-Val-OH

Fmoc-Ala-Val-OH

Cat. No.: B13536735
M. Wt: 410.5 g/mol
InChI Key: CVUPNZGFKNTZNW-UHFFFAOYSA-N
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Description

Fmoc-Ala-Val-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-valine, is a compound used primarily in peptide synthesis. It is a derivative of alanine and valine, two essential amino acids, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Val-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by coupling with valine. The Fmoc group can be introduced by reacting alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected alanine is then coupled with valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Val-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling: The compound can be coupled with other amino acids or peptides to form longer peptide chains.

    Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.

    Coupling: DCC or DIC in the presence of HOBt or DMAP is used for coupling reactions.

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products Formed

    Deprotection: The removal of the Fmoc group yields the free amine of the peptide.

    Coupling: The coupling reaction results in the formation of a peptide bond, extending the peptide chain.

    Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

Fmoc-Ala-Val-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the synthesis of peptides.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

This compound is used in the development of peptide-based drugs, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Val-OH involves the protection of the amino group of alanine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Val-Ala-OH: Similar to Fmoc-Ala-Val-OH but with the order of amino acids reversed.

    Fmoc-Ala-OH: A simpler compound with only alanine protected by the Fmoc group.

    Fmoc-Val-OH: A compound with valine protected by the Fmoc group.

Uniqueness

This compound is unique in its specific sequence of alanine and valine, which can influence the properties and biological activity of the resulting peptide. Its stability and ease of removal make it a valuable tool in peptide synthesis, particularly for the construction of complex peptides and proteins.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)

InChI Key

CVUPNZGFKNTZNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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